molecular formula C12H12F3NO B2977452 (2Z)-3-(dimethylamino)-2-[3-(trifluoromethyl)phenyl]prop-2-enal CAS No. 163563-21-1

(2Z)-3-(dimethylamino)-2-[3-(trifluoromethyl)phenyl]prop-2-enal

Cat. No.: B2977452
CAS No.: 163563-21-1
M. Wt: 243.229
InChI Key: KFCUNHHGLYPCDW-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2Z)-3-(dimethylamino)-2-[3-(trifluoromethyl)phenyl]prop-2-enal is an organic compound that belongs to the class of enals, which are aldehydes with a double bond in the alpha, beta position. This compound is characterized by the presence of a dimethylamino group and a trifluoromethyl-substituted phenyl ring, which can impart unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-(dimethylamino)-2-[3-(trifluoromethyl)phenyl]prop-2-enal can be achieved through various synthetic routes. One common method involves the condensation of a dimethylamine with a trifluoromethyl-substituted benzaldehyde under basic conditions. The reaction typically proceeds via an aldol condensation mechanism, followed by dehydration to form the enal.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-(dimethylamino)-2-[3-(trifluoromethyl)phenyl]prop-2-enal can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The double bond and aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles such as halides, amines, and thiols

Major Products Formed

    Oxidation: (2Z)-3-(dimethylamino)-2-[3-(trifluoromethyl)phenyl]propanoic acid

    Reduction: (2Z)-3-(dimethylamino)-2-[3-(trifluoromethyl)phenyl]propan-1-ol

    Substitution: Products depend on the nucleophile used

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-3-(dimethylamino)-2-[3-(trifluoromethyl)phenyl]propanoic acid
  • (2Z)-3-(dimethylamino)-2-[3-(trifluoromethyl)phenyl]propan-1-ol
  • (2Z)-3-(dimethylamino)-2-[3-(trifluoromethyl)phenyl]prop-2-en-1-amine

Uniqueness

The presence of both a dimethylamino group and a trifluoromethyl-substituted phenyl ring makes (2Z)-3-(dimethylamino)-2-[3-(trifluoromethyl)phenyl]prop-2-enal unique. These functional groups can impart distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

(Z)-3-(dimethylamino)-2-[3-(trifluoromethyl)phenyl]prop-2-enal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3NO/c1-16(2)7-10(8-17)9-4-3-5-11(6-9)12(13,14)15/h3-8H,1-2H3/b10-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFCUNHHGLYPCDW-JXMROGBWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C=O)C1=CC(=CC=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C(\C=O)/C1=CC(=CC=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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